molecular formula C20H20N2O2 B12876471 2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

Cat. No.: B12876471
M. Wt: 320.4 g/mol
InChI Key: DIBPOMLQPMXFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with dimethyl and dihydrooxazole substituents

Preparation Methods

The synthesis of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the condensation of 3,3’-dimethyl-[1,1’-biphenyl]-2,2’-diyl with 4,5-dihydrooxazole under specific reaction conditions. The process may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Scientific Research Applications

2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) include other biphenyl derivatives with different substituents. For example:

    4,4’-Dimethylbiphenyl: This compound has similar structural features but lacks the dihydrooxazole groups, resulting in different chemical properties and applications.

    2,2’-Bis(2-hydroxybenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl:

The uniqueness of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) lies in its specific combination of biphenyl, dimethyl, and dihydrooxazole groups, which confer unique chemical and physical properties.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenyl]-6-methylphenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H20N2O2/c1-13-5-3-7-15(17(13)19-21-9-11-23-19)16-8-4-6-14(2)18(16)20-22-10-12-24-20/h3-8H,9-12H2,1-2H3

InChI Key

DIBPOMLQPMXFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2C3=NCCO3)C)C4=NCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.